2-(Dimethylamino)ethyl acrylate

Description

Properties

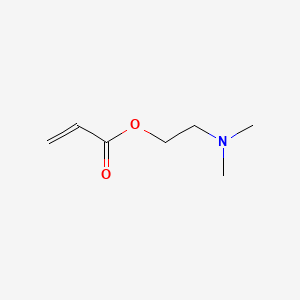

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJAVGHACCNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-59-6 | |

| Record name | Dimethylaminoethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025100 | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

85 °F (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2439-35-2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YES121FTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-(Dimethylamino)ethyl acrylate

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acrylate (DMAEA): Properties, Reactivity, and Applications in Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethyl acrylate (DMAEA), a versatile functional monomer pivotal to the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development and biomaterials, this document delves into the core physicochemical properties, synthesis, reactivity, and state-of-the-art applications of DMAEA, with a particular focus on its role in creating stimuli-responsive systems.

Introduction: The Significance of a Functional Monomer

2-(Dimethylamino)ethyl acrylate (DMAEA) is an unsaturated carboxylic acid ester featuring a tertiary amine group.[1] This unique combination of a polymerizable acrylate and a pH-sensitive amine makes it an exceptionally valuable building block for "smart" polymers. While its primary industrial application lies in the synthesis of cationic flocculants for water treatment and the paper industry, its significance in the biomedical field is rapidly expanding.[2][3] For drug development professionals, the ability of DMAEA-containing polymers to respond to physiological pH changes offers a powerful tool for designing targeted drug and gene delivery systems.[4][5]

This guide moves beyond a simple recitation of data, aiming to provide a causal understanding of why DMAEA behaves as it does and how its properties can be precisely manipulated for sophisticated biomedical applications.

Core Physicochemical Properties

The fundamental properties of DMAEA dictate its handling, reactivity, and performance in polymeric systems. It is a colorless to yellowish combustible liquid with a characteristic pungent, amine-like odor.[1][2]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | Colorless to clear yellowish liquid | [1][2] |

| Density | 0.938 - 0.943 g/cm³ at 20-25 °C | [2][6] |

| Boiling Point | 172.8 °C at 1013 hPa; 64 °C at 12-16 hPa | [2][7] |

| Freezing Point | < -60 °C | [2][8] |

| Flash Point | 59 - 62 °C (closed cup) | [7][8] |

| Vapor Pressure | ~1 hPa at 20 °C | [2][7] |

| Water Solubility | High (> 240 g/L at 20°C), but hydrolyzes | [1][2] |

| pKa (Dissociation Constant) | 8.41 (calculated) | [2] |

| log Kow (Octanol-Water) | 0.68 | [2][7] |

| Refractive Index | n20/D 1.438 | [6] |

Synthesis and Chemical Reactivity

Industrial Synthesis: Transesterification

The primary route for synthesizing DMAEA is the transesterification of an acrylic acid ester, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1] This reaction is typically catalyzed by tin or titanium compounds.[1][3]

The process involves heating the reactants in the presence of the catalyst and polymerization inhibitors. An azeotropic distillation is often employed to continuously remove the alcohol byproduct (e.g., methanol or ethanol), driving the reaction equilibrium towards the product, DMAEA, achieving yields greater than 95%.[1][9]

Key Chemical Reactions

The utility of DMAEA stems from its two primary reactive centers: the tertiary amine and the acrylate double bond.

-

Amine Group Reactivity (pH-Responsiveness): The tertiary amine group has a calculated pKa of approximately 8.41.[2] This means that in acidic to neutral environments (pH < pKa), the amine is protonated, rendering the molecule cationic and highly water-soluble. In basic environments (pH > pKa), it is deprotonated and becomes more hydrophobic. This reversible protonation is the foundation of the pH-responsive behavior of its polymers.[4][10]

-

Polymerization: As an acrylate, DMAEA readily undergoes free-radical polymerization to form the homopolymer poly(2-(dimethylamino)ethyl acrylate) (PDMAEA) or copolymerizes with a wide range of other monomers like acrylamides, methacrylates, and styrene.[1] This allows for the precise tuning of polymer properties.

-

Hydrolysis: The ester linkage in DMAEA is susceptible to hydrolysis, particularly at basic pH. This reaction yields acrylic acid and 2-dimethylaminoethanol.[2][11] The half-life for hydrolysis is significantly shorter at basic pH (2.2 hours at pH 8.3) compared to neutral pH (12.5 hours at pH 7).[2] This instability is a critical consideration in formulation and storage, especially for long-term applications.

-

Quaternization: The tertiary amine can be quaternized by reacting with alkyl halides, such as methyl chloride.[1] This reaction converts the pH-sensitive amine into a permanent, pH-independent cationic group (a quaternary ammonium salt).[1][3] The resulting monomer is highly important for producing strong cationic polyelectrolytes used as flocculants.[1]

Stimuli-Responsive Polymers for Drug Delivery

The true power of DMAEA in drug development lies in its ability to impart stimuli-responsive properties to polymers. Copolymers containing DMAEA can self-assemble into nanostructures like micelles or nanoparticles in aqueous solutions. These structures can encapsulate therapeutic agents, protecting them in the bloodstream and releasing them in response to specific physiological triggers.

pH-Responsive Drug Release

The pH gradient between healthy tissues (pH ~7.4) and the microenvironment of solid tumors (pH ~6.5) or endosomal compartments within cells (pH ~5.0-6.0) is a key physiological trigger.

-

Encapsulation at Physiological pH: At blood pH (7.4), the DMAEA units in a copolymer are partially protonated but can be designed to be sufficiently hydrophobic to drive the self-assembly of nanoparticles with a hydrophobic core, effectively encapsulating a drug payload.

-

Destabilization in Acidic Environments: Upon reaching a tumor or being internalized into a cell's endosome, the lower pH causes extensive protonation of the DMAEA's tertiary amine groups.[4]

-

Payload Release: This protonation leads to increased electrostatic repulsion between the now-cationic polymer chains and enhanced hydrophilicity.[4][12] The nanoparticle swells or disassembles, triggering the release of the encapsulated drug directly at the target site.

Gene Delivery

Polymers containing DMAEA are effective non-viral vectors for gene delivery.[13] At physiological pH, the protonated amine groups become cationic and can electrostatically bind to negatively charged nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called "polyplexes".[5][13]

These polyplexes protect the genetic material from degradation in the bloodstream and facilitate its entry into target cells. Once inside the endosome, the "proton sponge" effect comes into play: the numerous amine groups on the polymer buffer the endosomal acidification, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome. This releases the genetic payload into the cytoplasm, allowing it to reach the nucleus and exert its therapeutic effect.[14]

Analytical Characterization Protocols

Accurate characterization of the monomer and resulting polymers is essential for reproducible research and development.

Protocol: HPLC Analysis of DMAEA Purity

High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of DMAEA and identifying potential impurities or degradation products.[15][16]

-

Objective: To separate DMAEA from its precursors and common impurities.

-

Methodology:

-

Column: A polar-embedded reversed-phase column, such as a Thermo Scientific™ Acclaim™ PolarAdvantage (PA) column (e.g., 4.6 × 150 mm, 3 µm), is recommended for good peak shape with basic analytes.[15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and a buffered aqueous solution. An ion-pairing agent like perchloric acid in the aqueous phase can be used to improve the retention and resolution of the basic DMAEA molecule.[15] A typical starting point could be 30:70 MeCN:Water with 10 mM perchloric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 210 nm, where the acrylate chromophore absorbs.[15]

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dilute the DMAEA sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

-

-

Expected Outcome: A chromatogram showing a sharp, well-resolved peak for DMAEA, separated from earlier-eluting polar impurities and later-eluting hydrophobic impurities.

Spectroscopic Identification

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure. The expected signals for DMAEA in CDCl₃ would be:

-

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups:

-

A strong C=O stretch (ester) at ~1725 cm⁻¹.

-

C=C stretch (alkene) at ~1635 cm⁻¹.

-

C-O stretch (ester) at ~1180 cm⁻¹.

-

C-N stretch (tertiary amine) at ~1150 cm⁻¹.

-

Safety, Handling, and Storage

DMAEA is a hazardous chemical that requires careful handling under controlled conditions.[2]

-

Primary Hazards:

-

Toxicity: Fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[2][18]

-

Corrosivity: Causes severe skin burns and eye damage.[2][18]

-

Sensitization: May cause a strong allergic skin reaction.[2]

-

Flammability: It is a flammable liquid.[18]

-

Environmental Hazard: Very toxic to aquatic life.[2]

-

-

Mandatory Handling Precautions:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and full-face protection (goggles and face shield).[7][11] A NIOSH-approved respirator is required when working with open containers.[11]

-

Preventing Polymerization: DMAEA is prone to polymerization, which can be violent. It is typically supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[6] Store away from heat, sparks, and open flames.[7] Ensure containers are tightly closed and stored in a cool, designated area (e.g., 2-8°C).[6]

-

Spill Response: In case of a spill, absorb the liquid with an inert material, seal it in a vapor-tight bag for disposal, and decontaminate the area.[19]

-

Conclusion

2-(Dimethylamino)ethyl acrylate is far more than a simple industrial monomer. Its inherent pH-responsiveness, coupled with its ability to be easily polymerized and chemically modified, makes it a cornerstone material for the next generation of intelligent drug delivery systems. For researchers, a thorough understanding of its synthesis, reactivity, and handling is the first step toward harnessing its full potential to create targeted therapies that can respond dynamically to biological cues, ultimately leading to more effective and safer treatments.

References

- Arkema. (2012, August 30). GPS Safety Summary - Substance Name: 2-(Dimethylamino)

- ChemicalBook. (2025, February 1). 2-(Dimethylamino)

- Wikipedia.

- van de Wetering, P., et al. (1998). 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents. Journal of Controlled Release.

- SIELC Technologies. Separation of 2-(Dimethylamino)

- ChemicalBook. 2-(Dimethylamino)

- PubChem. 2-(Dimethylamino)

- CAMEO Chemicals - NOAA.

- Li, Y., et al. (2013). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release.

- ChemicalBook. 2-(Dimethylamino)

- Sigma-Aldrich. 2-(Dimethylamino)

- ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I).

- McKenzie, M., et al. (2013). GDNF Gene Delivery via a 2-(Dimethylamino)

- Polysciences, Inc. 2-(N,N-Dimethylamino)

- Zashikhina, N. N., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers.

- SIELC Technologies. (2018, February 16). 2-(Dimethylamino)

- ChemicalBook. 2-(Dimethylamino)

- ChemicalBook. 2-(Dimethylamino)

- Abdelaty, M. S. A., & Abu-Zahra, N. (2019). Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer.

- Semantic Scholar. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)

- TCI Chemicals. 2-(Dimethylamino)

- Tokyo Chemical Industry Co., Ltd. 2-(Dimethylamino)

- BASF.

- Theodora, T., et al. (2023). Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate)

- Du, J., & Perrier, S. (2011). Unexpected behavior of polydimethylsiloxane/poly(2-(dimethylamino)ethyl acrylate) (charged) amphiphilic block copolymers in aqueous solution. Polymer Chemistry.

- Google Patents. Method for producing 2-dimethylaminoethyl (meth)

- Worldwide Life Sciences. 2-(Dimethylamino)

- Verbaan, F. J., et al. (2005). Poly(2-(dimethylamino)ethyl methacrylate)-based polymers for the delivery of genes in vitro and in vivo. UU Research Portal.

- Thomas, A. M., et al. (2020). Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and Their Films.

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0244940).

- LabRulez LCMS. (2009). Impurity Profile of 2-(N,N-Dimethylamino)ethyl Acrylate on a Thermo Scientific™ Acclaim ™ PolarAdvantage (PA) Column.

- ResearchGate. 1 H NMR spectrum of PDMAEMA, recorded in CDCl 3 , with peak....

- CAMEO Chemicals - NOAA.

- Monash University. (2019, March 5). pH-Responsive Polymer Nanoparticles for Drug Delivery.

- Thermo Fisher Scientific AppsLab Library. (2015, April 30). Enhanced impurity profile of 2-(N,N-dimethylamino)

- Primary Information Services. Dimethyl Amino Ethyl Acrylate - Msds, Patents, Synthesis, Study, Consultants, Company Profiles, Suppliers, Report.

- Yazici, G., & Tuncel, A. (2006). Surface characteristics of 2-(diethylamino) ethyl methacrylate–2-(dimethylamino) ethyl methacrylate diblock copolymer determined by inverse gas chromatography. Surface and Interface Analysis.

Sources

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. arkema.com [arkema.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. アクリル酸2-(ジメチルアミノ)エチル contains <2,000 ppm MEHQ as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet [chemicalbook.com]

- 8. wwmponline.com [wwmponline.com]

- 9. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 10. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GDNF Gene Delivery via a 2-(Dimethylamino)ethyl Methacrylate Based Cyclized Knot Polymer for Neuronal Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. Enhanced impurity profile of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 17. 2-(Dimethylamino)ethyl acrylate(2439-35-2) 1H NMR [m.chemicalbook.com]

- 18. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Hazards of 2-(Dimethylamino)ethyl Acrylate: An In-depth Technical Guide for Researchers

For the modern researcher, 2-(Dimethylamino)ethyl acrylate (DMAEA) is a valuable monomer, instrumental in the synthesis of polymers for a range of applications, including flocculants for water treatment, coatings, and adhesives.[1][2] However, its utility is matched by a formidable hazard profile that demands a comprehensive and nuanced approach to safety. This guide moves beyond standard safety data sheet recommendations to provide an in-depth, field-proven framework for the safe handling and use of DMAEA in a research environment. Here, we will not only outline procedures but also delve into the causality behind them, fostering a culture of intrinsic safety that is self-validating.

Understanding the Inherent Risks of DMAEA: A Multifaceted Hazard Profile

2-(Dimethylamino)ethyl acrylate is a colorless to light yellow liquid with a pungent, amine-like odor.[1][3] Its hazardous nature is not singular but rather a composite of acute toxicity, corrosivity, sensitization potential, and a propensity for uncontrolled polymerization. Acknowledging and understanding these facets is the first step in mitigating risk.

Table 1: Key Physicochemical and Toxicological Properties of 2-(Dimethylamino)ethyl Acrylate

| Property | Value | Implication for Handling |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.19 g/mol | - |

| Boiling Point | 172.8°C at 1013 hPa[1] | Low volatility at room temperature, but vapor pressure increases with temperature. |

| Flash Point | 60.5°C (closed cup)[1] | Combustible liquid; requires control of ignition sources.[4] |

| Vapor Pressure | 1 hPa at 19.1°C[1] | Inhalation hazard, especially in poorly ventilated areas or upon heating. |

| Water Solubility | High (> 240 g/L at 20°C), with hydrolysis[1][3] | Spills can contaminate aqueous environments. Hydrolysis produces acrylic acid and 2-dimethylaminoethanol.[1] |

| Acute Toxicity | Fatal if inhaled (H330)[1][5] Toxic in contact with skin (H311)[1][5] Harmful if swallowed (H302)[1][5] | Extreme caution is required for all routes of exposure. Even short exposures can be life-threatening.[6] |

| Skin Corrosion | Causes severe skin burns and eye damage (H314)[1][5] | Corrosive nature necessitates robust skin and eye protection. |

| Sensitization | May cause an allergic skin reaction (H317)[1][5] | Repeated contact can lead to sensitization, causing allergic reactions upon subsequent exposures. |

| Hazardous Polymerization | Can occur upon depletion of inhibitor, exposure to heat, or contaminants.[2][4] | Requires careful storage and handling to prevent a runaway exothermic reaction. |

The high acute toxicity of DMAEA, particularly via inhalation, cannot be overstated. The vapors are heavier than air and can accumulate in low-lying areas.[7] Furthermore, its corrosivity means that direct contact with skin or eyes can cause severe, lasting damage.[4]

A Hierarchy of Controls: A Proactive Approach to Mitigating DMAEA Exposure

A foundational principle of chemical safety is the hierarchy of controls, which prioritizes the most effective and reliable control measures. This framework should be the cornerstone of any experimental design involving DMAEA.

-

Elimination and Substitution: The most effective control is to eliminate the use of DMAEA if possible. If not, consider substituting it with a less hazardous alternative. This should be the first consideration in the experimental design phase.

-

Engineering Controls: When DMAEA is necessary, the primary means of protection should be engineering controls. All work with DMAEA must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood should have a continuous monitoring device to ensure proper airflow.

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. Examples include:

-

Developing and strictly adhering to a Standard Operating Procedure (SOP) for all work with DMAEA.

-

Restricting access to areas where DMAEA is being used.

-

Minimizing the quantities of DMAEA purchased and stored.

-

Ensuring all personnel are thoroughly trained on the hazards and handling procedures.[8]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The appropriate PPE for handling DMAEA is detailed in the following section.

Personal Protective Equipment (PPE): The Last Line of Defense

Given the severe hazards of DMAEA, the selection and use of appropriate PPE are critical.

-

Eye and Face Protection: Tightly fitting chemical splash goggles and a face shield are mandatory.[7] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Due to the corrosive nature and high dermal toxicity of DMAEA, double-gloving is recommended. The inner glove should be a thin nitrile glove, while the outer glove should be a chemical-resistant material such as butyl rubber or Viton.[9] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Protective Clothing: A flame-retardant and chemical-resistant lab coat should be worn and buttoned completely.[7] For tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary. Closed-toe shoes are required, and shoe covers should be considered.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][7] The specific type of respirator should be selected based on a thorough risk assessment.

Safe Handling and Experimental Protocols: A Step-by-Step Guide

Adherence to meticulous handling procedures is paramount. The following protocols are designed to be self-validating systems, incorporating safety checks at each stage.

Protocol for Weighing and Dispensing DMAEA

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Gather all necessary equipment (e.g., balance, beaker, spatula, waste container) and place it in the fume hood.

-

Have a spill kit readily accessible.

-

-

Dispensing:

-

Ground the container and receiving equipment to prevent static discharge.[10]

-

Slowly and carefully pour the required amount of DMAEA into a tared container. Avoid splashing.

-

If using a pipette, ensure it is compatible with DMAEA and use a pipette bulb. Never pipette by mouth.

-

-

Post-Dispensing:

-

Securely cap the DMAEA container immediately after use.

-

Wipe down any contaminated surfaces with a suitable decontamination solution (see Section 6).

-

Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Protocol for a Polymerization Reaction with DMAEA

-

Reaction Setup:

-

Assemble the reaction apparatus within the chemical fume hood.

-

Ensure the reaction vessel is equipped with a condenser and a means of temperature control (e.g., a cooling bath) to manage the exothermic nature of the polymerization.

-

-

Reagent Addition:

-

Add the solvent and other non-hazardous reagents to the reaction vessel first.

-

Slowly add the DMAEA to the reaction mixture with stirring.

-

Initiate the polymerization according to the specific experimental procedure, being mindful of any potential for a rapid increase in temperature.

-

-

Monitoring and Control:

-

Continuously monitor the reaction temperature.

-

Have a means of rapid cooling readily available in case of an uncontrolled exotherm.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any unreacted monomer according to the established procedure.

-

All work-up and purification steps should be conducted in the fume hood.

-

Storage and Stability: Preventing Uncontrolled Polymerization

DMAEA is susceptible to hazardous polymerization, which can be initiated by heat, light, or contaminants.[2] Proper storage is crucial to maintain its stability.

-

Storage Conditions: Store DMAEA in a cool, dry, well-ventilated, and dark location, away from direct sunlight and sources of ignition.[4][9] Refrigerated storage is often recommended.[2]

-

Inhibitors: DMAEA is typically supplied with a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ). It is essential to be aware of the inhibitor concentration and its depletion over time. Do not store DMAEA for extended periods without verifying the inhibitor level.

-

Incompatible Materials: Keep DMAEA away from strong acids, strong bases, oxidizing agents, and reducing agents.[4]

Emergency Procedures: A Plan for When Things Go Wrong

A well-rehearsed emergency plan is a critical component of laboratory safety.

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4]

-

Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

-

Prevent entry to the contaminated area.

-

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting.[6][11] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All DMAEA waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not pour DMAEA down the drain.

Conclusion: A Commitment to a Culture of Safety

2-(Dimethylamino)ethyl acrylate is a powerful tool in the researcher's arsenal, but it demands respect and a rigorous adherence to safety protocols. By understanding the multifaceted nature of its hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can harness the utility of DMAEA while ensuring a safe and secure laboratory environment. This guide provides the technical framework for its safe use, but it is the unwavering commitment of each individual researcher to a culture of safety that will ultimately prevent accidents and protect lives.

References

- Arkema. (2012, August 30). GPS Safety Summary - Substance Name: - 2-(Dimethylamino)ethyl acrylate.

- ChemicalBook. (2025, February 1). 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-(Dimethylamino)ethyl acrylate.

- PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate.

- CAMEO Chemicals - NOAA. (n.d.). 2-DIMETHYLAMINOETHYL ACRYLATE.

- TCI Chemicals. (n.d.). 2-(Dimethylamino)ethyl Acrylate.

- BASF. (n.d.). dimethylaminoethyl acrylate - Safety data sheet.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-(Dimethylamino)ethyl methacrylate.

- ChemicalBook. (2025, January 27). 2-(Dimethylamino)ethyl acrylate.

- Scribd. (n.d.). 2 Dimethylamino Ethyl Acrylate.

- Wikipedia. (n.d.). Dimethylaminoethyl acrylate.

- Sigma-Aldrich. (n.d.). 2-(Dimethylamino)ethyl acrylate.

- BASF. (2025, July 11). Safety Data Sheet - DIMETHYLAMINOETHYL ACRYLATE.

- Arkema. (2025, October 10). SAFETY DATA SHEET - 2-(Dimethylamino)ethyl acrylate.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Dimethylamino)ethyl Acrylate.

- BASF. (n.d.). dimethylaminoethyl acrylate - Safety data sheet.

- Sigma-Aldrich. (n.d.). 2-(Dimethylamino)ethyl acrylate.

-

ECHA. (n.d.). 2-(dimethylamino)ethyl acrylate - Registration Dossier. Retrieved from [Link]

-

Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

Sources

- 1. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 3. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. arkema.com [arkema.com]

- 6. download.basf.com [download.basf.com]

- 7. 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet [chemicalbook.com]

- 8. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 9. benchchem.com [benchchem.com]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl Acrylate (DMAEA)

Abstract

2-(Dimethylamino)ethyl acrylate (DMAEA) is a versatile unsaturated carboxylic acid ester featuring a tertiary amino group, rendering it a critical monomer for the production of cationic polymers.[1] These polymers find extensive applications as flocculants in wastewater treatment, retention aids in papermaking, and components in coatings, adhesives, and personal care products. This guide provides a comprehensive overview of the primary synthesis routes for DMAEA, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. It is intended for researchers, chemists, and production engineers engaged in the synthesis and application of specialty acrylic monomers.

Introduction to 2-(Dimethylamino)ethyl Acrylate

DMAEA, with the chemical formula C7H13NO2, is a colorless to yellowish liquid characterized by a pungent, amine-like odor.[1] Its key chemical feature is the combination of a polymerizable acrylate group and a functional tertiary amine, which imparts basicity and allows for quaternization to produce strongly cationic polymers.[1][2] The monomer is soluble in water, though it undergoes hydrolysis, and is miscible with many organic solvents.[1] Due to the high reactivity of the acrylate double bond, DMAEA has a strong tendency to polymerize, necessitating the use of inhibitors during synthesis and storage.[1]

Table 1: Physicochemical Properties of DMAEA

| Property | Value | Reference |

| IUPAC Name | 2-(Dimethylamino)ethyl prop-2-enoate | [1] |

| CAS Number | 2439-35-2 | [3] |

| Molecular Formula | C7H13NO2 | [1] |

| Molar Mass | 143.19 g·mol−1 | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 64 °C at 16 hPa | [4] |

| Density | 0.943 g/cm³ at 25 °C | [4] |

| Flash Point | 59 °C (closed cup) | [4] |

| Water Solubility | 240 g/L (hydrolyzes) | [1][5] |

Core Synthesis Methodologies

The industrial and laboratory synthesis of DMAEA is predominantly achieved through transesterification. This method offers high yields and selectivity under optimized conditions. An alternative, though less common, route is direct esterification.

Transesterification: The Dominant Synthetic Route

Transesterification is the most widely employed method for producing DMAEA.[1][6] The process involves the reaction of an acrylic acid ester, typically methyl acrylate (MA) or ethyl acrylate (EA), with 2-(dimethylamino)ethanol (DMAE) in the presence of a catalyst.[1][6]

The general reaction is as follows:

H₂C=CHCOOR + HOCH₂CH₂N(CH₃)₂ ⇌ H₂C=CHCOOCH₂CH₂N(CH₃)₂ + ROH (where R = -CH₃ or -CH₂CH₃)

This equilibrium reaction is driven to completion by the continuous removal of the alcohol byproduct (methanol or ethanol).[1]

2.1.1. Catalytic Systems

A variety of catalysts are effective for this transesterification, with organotin and titanium compounds being the most common.[1][6]

-

Organotin Catalysts: Compounds like dibutyltin oxide (DBTO) and other organotin derivatives are highly active and selective for this reaction.[2][6][7] They are often preferred in industrial processes. Research has shown that catalysts like (C8H17)2Sn(OCOC11H23)2 can achieve DMAE conversions of over 96% and DMAEA yields exceeding 94%.[6][7]

-

Titanium Catalysts: Tetra-alkoxy titanates, such as tetraisopropyl titanate or ethyl titanate, are also widely used.[1][3] They offer high catalytic activity and can lead to product yields of over 95%.[1][8]

-

Other Catalysts: While less common, other catalysts such as calcium-based compounds have also been investigated and shown to be highly active.[6]

2.1.2. Reaction Mechanism (Catalyzed Transesterification)

The transesterification reaction proceeds via a catalytic cycle. The diagram below illustrates a generalized mechanism for an acid-catalyzed process.

Caption: Generalized mechanism for catalyzed transesterification.

2.1.3. Critical Process Parameters

Optimizing the synthesis of DMAEA requires careful control over several parameters:

-

Molar Ratio of Reactants: An excess of the acrylate ester (MA or EA) is typically used to shift the equilibrium towards the product side.[3] Molar ratios of EA to DMAE can be around 1.56:1.[3]

-

Temperature: The reaction is typically conducted at temperatures ranging from 85°C to 140°C.[3] The temperature must be high enough to ensure a reasonable reaction rate but controlled to prevent unwanted polymerization.[1][3]

-

Byproduct Removal: The continuous removal of the alcohol byproduct (methanol or ethanol) is crucial for achieving high yields.[1] This is often accomplished by distillation. When using ethyl acrylate, an azeotrope of ethanol and EA (72.7:26.3%) boils at 77.5°C, which facilitates its removal.[1]

-

Inhibitors: Due to the high propensity of acrylates to polymerize, especially at elevated temperatures, the presence of a polymerization inhibitor is mandatory.[1] Phenothiazine (PTZ) is a commonly used inhibitor, often in combination with others like 4-methoxyphenol (MEHQ) or 4-hydroxy-TEMPO.[1][3][6]

-

Purification: The final product is purified by vacuum distillation to remove unreacted starting materials, catalyst residues, and byproducts.[1]

Direct Esterification

Direct esterification of acrylic acid with 2-(dimethylamino)ethanol is another potential route. However, this method is often more challenging due to the need to remove the water of condensation and the potential for side reactions, such as the Michael addition of the amine to the acrylate double bond.

H₂C=CHCOOH + HOCH₂CH₂N(CH₃)₂ ⇌ H₂C=CHCOOCH₂CH₂N(CH₃)₂ + H₂O

This route is less favored in industrial practice compared to transesterification due to lower selectivity and the more demanding conditions required to drive the reaction to completion.

Experimental Protocols

Laboratory-Scale Synthesis via Transesterification

This protocol describes a typical laboratory procedure for synthesizing DMAEA from ethyl acrylate and 2-(dimethylamino)ethanol.

Materials:

-

Ethyl Acrylate (EA)

-

2-(Dimethylamino)ethanol (DMAE)

-

Tetraisopropyl titanate (catalyst)

-

Phenothiazine (PTZ, inhibitor)

-

4-Methoxyphenol (MEHQ, inhibitor for storage)

-

An appropriate solvent (e.g., hexane) for azeotropic removal if needed[2]

Equipment:

-

Three-neck round-bottom flask

-

Distillation column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Vacuum pump for distillation

Procedure:

-

Reactor Setup: Assemble the reaction apparatus in a chemical fume hood.[9] The three-neck flask is equipped with a magnetic stir bar, a thermometer, and a distillation column connected to a condenser and receiving flask.

-

Charging Reactants: Charge the flask with 2-(dimethylamino)ethanol (1.0 mol), ethyl acrylate (1.5 mol), and phenothiazine (e.g., 1000-2000 ppm based on total reactants).[3]

-

Initial Heating: Begin stirring and heat the mixture. The temperature will rise, and the ethanol/ethyl acrylate azeotrope will begin to distill off at approximately 77-78°C.[1]

-

Catalyst Addition: Once the reaction mixture is heated and refluxing, add the tetraisopropyl titanate catalyst (e.g., 0.5-1.0 mol% relative to DMAE) to the flask.

-

Reaction Progression: Continue heating and distillation.[2] The reaction progress can be monitored by tracking the amount of ethanol collected or by taking samples for analysis (e.g., Gas Chromatography). The reaction temperature may gradually increase as the concentration of lower-boiling reactants decreases.[3]

-

Work-up: Once the reaction is complete (indicated by the cessation of ethanol distillation and a stable, higher reaction temperature), cool the mixture.

-

Purification: Purify the crude DMAEA by vacuum distillation.[1] Add a stabilizer like MEHQ (e.g., 1000 ppm) to the receiving flask to prevent polymerization of the purified product.[1] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~64°C at 12 mmHg).

-

Storage: Store the purified, stabilized DMAEA in a cool, dark place, typically refrigerated (2-8°C), to ensure stability.

Caption: Workflow for laboratory-scale DMAEA synthesis.

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Source |

| Reactants | Ethyl Acrylate, 2-(Dimethylamino)ethanol | [1][3] |

| Catalyst | Organotin or Titanium Compound | [1][6][8] |

| Inhibitor | Phenothiazine (PTZ), MEHQ | [1][3][6] |

| Reactant Molar Ratio (EA:DMAE) | ~1.5 : 1 | [3] |

| Reaction Temperature | 85 - 140 °C | [3] |

| Purification Method | Vacuum Distillation | [1] |

| Typical Yield | > 95% | [1][6] |

Safety and Handling

2-(Dimethylamino)ethyl acrylate is a hazardous substance that requires careful handling.

-

Toxicity: It is toxic if it comes into contact with the skin and fatal if inhaled.[5][10] It is also harmful if swallowed.[5][10]

-

Corrosivity: DMAEA causes severe skin burns and eye damage.[5][10]

-

Sensitization: It may cause an allergic skin reaction.[5][10]

-

Reactivity: It has a high tendency for spontaneous polymerization, which can be violent, especially if not properly inhibited or if exposed to heat or initiators.[1]

Handling Precautions:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]

-

Store in a cool, dry, well-ventilated place, away from incompatible materials.[9] The product must be stabilized and stored at temperatures below 25°C.[1]

Conclusion

The synthesis of 2-(dimethylamino)ethyl acrylate is a well-established process, with transesterification being the method of choice for both industrial and laboratory-scale production. The success of the synthesis hinges on the selection of an appropriate catalyst, the efficient removal of the alcohol byproduct to drive the reaction equilibrium, and stringent control of temperature to prevent premature polymerization. The mandatory use of inhibitors throughout the reaction and purification process, as well as during storage, is critical to ensure the safety and stability of this highly reactive and valuable monomer. By adhering to the principles and protocols outlined in this guide, researchers and chemists can effectively and safely produce high-purity DMAEA for a wide range of applications in polymer science and material development.

References

-

Wikipedia. Dimethylaminoethyl acrylate. [Link]

-

Jiang, P., Zhang, D., Li, Q., & Lu, Y. (2006). A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst. ResearchGate. [Link]

-

ResearchGate. (2015). Titanium-isopropylate catalysts for synthesis of N, N-dimethylaminoethyl methacrylate by transesterification. [Link]

- Google Patents. (2021). US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)

-

ResearchGate. (2006). A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst. [Link]

Sources

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 3. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet [chemicalbook.com]

- 5. arkema.com [arkema.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. hongrunplastics.com [hongrunplastics.com]

2-(Dimethylamino)ethyl acrylate structural formula and molecular weight

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acrylate (DMAEA) for Advanced Scientific Applications

Introduction: The Versatility of a Functional Monomer

2-(Dimethylamino)ethyl acrylate (DMAEA) is an unsaturated carboxylic acid ester that incorporates a tertiary amino group, making it a uniquely versatile functional monomer.[1] While it serves as a crucial building block in the large-scale production of polymers for water treatment, paper manufacturing, coatings, and adhesives, its true potential is most profoundly realized in the realm of advanced materials and drug development.[1][2][3] The presence of the tertiary amine group imparts pH-responsiveness, cationic character, and enhanced hydrophilicity to polymers, enabling the design of "smart" materials that can respond to environmental stimuli.[1][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of DMAEA, moving beyond basic data to explore the causality behind its synthesis, polymerization, and application. We will delve into the practical protocols and mechanistic principles that underpin its use in creating sophisticated polymer architectures for targeted therapeutic delivery and other high-performance applications.

Section 1: Core Molecular and Physicochemical Properties

A thorough understanding of a monomer's fundamental properties is the bedrock of its effective application. DMAEA is a colorless to slightly yellow liquid characterized by a pungent, amine-like odor.[1][5] Its identity and key physical characteristics are summarized below.

Molecular Structure and Identifiers

The structure of DMAEA features a terminal vinyl group, an ester linkage, and a dimethylamino functional group, which dictates its chemical reactivity and functionality.

Caption: Structural formula of 2-(Dimethylamino)ethyl acrylate.

Table 1: Chemical Identifiers for 2-(Dimethylamino)ethyl acrylate

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(dimethylamino)ethyl prop-2-enoate | [1][5] |

| CAS Number | 2439-35-2 | [1][6][7] |

| Molecular Formula | C₇H₁₃NO₂ | [1][5][7][8] |

| Molecular Weight | 143.18 g/mol | [5][6][7] |

| SMILES | CN(C)CCOC(=O)C=C | [1][5][6] |

| InChI Key | DPBJAVGHACCNRL-UHFFFAOYSA-N | [1][6] |

Physicochemical Data

The properties listed in Table 2 are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties of 2-(Dimethylamino)ethyl acrylate

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][5][8][9] |

| Odor | Pungent, amine-like | [1] |

| Density | 0.943 g/mL at 25 °C | [6][8] |

| Boiling Point | 64 °C at 12 mmHg | [6][8] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [6] |

| Vapor Pressure | 0.35 psi at 20 °C | [6] |

| Water Solubility | Soluble (240 g/L), but hydrolyzes | [1][2] |

| Refractive Index | n20/D 1.438 | [6][8] |

Section 2: Synthesis and Purification Protocol

The most common industrial method for synthesizing DMAEA is the transesterification of a simple acrylic ester, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1] This reaction requires a catalyst and careful control of conditions to prevent premature polymerization.

Synthesis Mechanism and Key Considerations

The reaction is an equilibrium process. To drive the reaction towards the product (DMAEA), the lower-boiling-point alcohol byproduct (e.g., methanol or ethanol) is continuously removed via distillation.[1]

-

Catalysis: Titanium compounds (e.g., tetraisopropyl orthotitanate) or tin compounds are effective catalysts.[1]

-

Inhibition (Critical Step): Acrylates are highly susceptible to spontaneous free-radical polymerization, especially at the elevated temperatures required for synthesis. Therefore, the presence of inhibitors like phenothiazine or 4-methoxyphenol (MEHQ) is mandatory throughout the reaction and subsequent storage to ensure safety and product purity.[1][6]

Experimental Workflow: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing and purifying DMAEA. The validation comes from the continuous removal of the azeotrope, which confirms the reaction is proceeding, and the final purification by vacuum distillation, which isolates the product based on its known boiling point.

Caption: Workflow for the synthesis and purification of DMAEA.

Step-by-Step Protocol:

-

Preparation: In a suitable vessel, prepare a solution of ethyl acrylate and 2-dimethylaminoethanol (DMAE). A molar excess of ethyl acrylate is often used to drive the reaction. Add polymerization inhibitors (e.g., phenothiazine).[10]

-

Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation column with the reactant mixture.

-

Catalyst Addition: Introduce the transesterification catalyst (e.g., an ethyl titanate solution).

-

Reaction Execution: Heat the mixture to reflux (approx. 85-120°C). The ethanol byproduct will form an azeotrope with the excess ethyl acrylate, which has a lower boiling point than the other components and will distill off.[1][10] Continuously remove this azeotrope to shift the equilibrium toward the product.

-

Monitoring: Periodically take samples of the reaction mixture and analyze them by gas chromatography to determine the conversion of DMAE and the yield of DMAEA.[10]

-

Purification: Once the desired conversion is achieved, cool the crude reaction mixture. Purify the DMAEA by vacuum distillation to separate it from unreacted starting materials, catalyst residues, and high-boiling-point byproducts.[1]

-

Stabilization and Storage: Add an appropriate storage inhibitor, such as MEHQ (<2000 ppm), to the purified DMAEA.[6] Store the final product in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place away from light.[6]

Section 3: Polymerization and Functionalization

As a reactive monomer, DMAEA readily participates in free-radical polymerization to form homopolymers (PDMAEA) and can be copolymerized with a wide array of other monomers, including acrylates, acrylamides, styrene, and vinyl acetate.[1]

Imparting Functionality to Copolymers

The inclusion of DMAEA units into a polymer backbone confers several desirable properties:

-

Basicity and pH-Responsiveness: The tertiary amine group has a pKa of approximately 8.4, allowing it to be protonated in acidic to neutral conditions.[2] This property is the foundation of its use in "smart" drug delivery systems.

-

Hydrophilicity: The amine group enhances the water solubility of copolymers.[1]

-

Adhesion: The polar nature of the monomer improves adhesion to negatively charged substrates.[1]

Quaternization for Cationic Polyelectrolytes

A primary industrial application of DMAEA involves its quaternization with alkylating agents like methyl chloride or dimethyl sulfate.[1] This reaction converts the tertiary amine into a permanently charged quaternary ammonium salt.

The resulting cationic monomer is then polymerized, often with acrylamide, to produce high-molecular-weight cationic polyacrylamides.[1] These polymers are extensively used as flocculants in wastewater treatment and as retention aids in the papermaking industry due to their ability to bridge and neutralize negatively charged colloidal particles.[1][2]

Section 4: Core Applications in Drug Development

The pH-responsive nature of PDMAEA and its copolymers makes them exceptional candidates for advanced drug delivery systems. The polymer can be designed to be soluble or insoluble, or to swell or collapse, in response to the specific pH environments found in the body (e.g., the low pH of the stomach vs. the neutral pH of the bloodstream or the acidic microenvironment of a tumor).

Mechanism of pH-Responsive Drug Release

The principle relies on the protonation of the dimethylamino groups.

-

At Low pH (e.g., < 7): The tertiary amine groups become protonated (-N⁺(CH₃)₂H). The resulting electrostatic repulsion between the positively charged groups along the polymer chain causes the polymer network to uncoil and swell significantly, allowing a loaded drug to be released.

-

At Higher pH (e.g., > 7.5): The amine groups are deprotonated and neutral. The polymer becomes more hydrophobic, causing the network to collapse and shrink, thereby trapping the drug.

This mechanism allows for the targeted release of therapeutics in specific acidic environments.

Caption: pH-responsive swelling of a PDMAEA hydrogel for controlled drug release.

Protocol Outline: Fabrication of a Drug-Loaded Hydrogel

This conceptual protocol outlines the creation of a cross-linked PDMAEMA-based hydrogel for pH-mediated drug release.

-

Polymer Synthesis: Synthesize a copolymer of DMAEA and a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) via free-radical polymerization in a suitable solvent. The ratio of DMAEA to cross-linker is critical and must be optimized to control the swelling properties and mechanical strength of the final hydrogel.[11][12]

-

Purification: Purify the resulting polymer network to remove unreacted monomers and initiators, which could be cytotoxic. This is typically done by exhaustive washing or dialysis.

-

Drug Loading: Swell the purified hydrogel in a concentrated solution of the desired therapeutic agent. The drug will diffuse into the polymer matrix. Loading can be optimized by adjusting the pH of the solution to ensure the hydrogel is in a swollen state.

-

Drying and Formulation: Carefully dry the drug-loaded hydrogel (e.g., by lyophilization) to create a stable formulation ready for administration.

-

Validation: Characterize the drug loading efficiency using techniques like UV-Vis spectroscopy or HPLC. Perform in vitro release studies in buffers of different pH values (e.g., pH 2.2 and pH 7.4) to confirm the pH-responsive release profile.[11][13] Cytotoxicity assays are also essential to ensure the biocompatibility of the delivery system.[11]

Section 5: Safety, Handling, and Storage

DMAEA is a hazardous chemical that requires strict safety protocols.[2] Its high toxicity, particularly upon inhalation, necessitates careful handling in a controlled environment.[2][5]

Table 3: GHS Hazard Classifications for 2-(Dimethylamino)ethyl acrylate

| Hazard Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | [1][5][6] |

| H302 | Harmful if swallowed | [1][2][5][6] |

| H311 | Toxic in contact with skin | [1][2][5][6] |

| H314 | Causes severe skin burns and eye damage | [1][5][6] |

| H317 | May cause an allergic skin reaction | [1][2][5][6] |

| H330 | Fatal if inhaled | [1][5][6] |

| H400 | Very toxic to aquatic life | [1][5] |

Self-Validating Safety Protocol

Adherence to a strict, multi-layered safety protocol is non-negotiable. This system is self-validating because each layer of protection (engineering controls, PPE, emergency readiness) is designed to prevent exposure, and the procedures for monitoring and waste disposal confirm that containment has been maintained.

-

Engineering Controls:

-

Always handle DMAEA inside a certified chemical fume hood to prevent inhalation of the fatal vapors.[14]

-

Use explosion-proof ventilation and electrical equipment due to its flammability.

-

Ensure grounding and bonding of containers during transfer to prevent static discharge, a potential ignition source.[9]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber). Immediately change gloves if contamination occurs.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear a lab coat and consider disposable sleeves or a chemically resistant apron.[15] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]

-

Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, use a NIOSH-approved full-face respirator with appropriate organic vapor cartridges.[6][15]

-

-

Handling and Storage:

-

Store in a tightly sealed container at the recommended temperature (2-8°C) in a designated flammable liquids cabinet.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[14]

-

Ensure the presence of an inhibitor (MEHQ) and check its concentration if storing for extended periods.

-

Have an emergency safety shower and eyewash station in the immediate vicinity of the handling area.[2]

-

-

Emergency Procedures:

-

Inhalation: Move the person to fresh air immediately. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[14]

-

Spill: Evacuate the area. Use absorbent, non-combustible material to contain the spill. Prevent it from entering drains. Dispose of waste in sealed, labeled containers according to institutional and local regulations.

-

Conclusion

2-(Dimethylamino)ethyl acrylate is far more than a simple commodity chemical. Its unique combination of a polymerizable acrylate group and a pH-responsive tertiary amine makes it a powerful tool for scientists and engineers. For professionals in drug development, mastering the synthesis, polymerization, and safe handling of DMAEA opens the door to creating sophisticated, stimuli-responsive materials capable of targeted and controlled therapeutic delivery. By understanding the fundamental principles and adhering to rigorous protocols, researchers can fully leverage the potential of this versatile monomer to address complex challenges in medicine and materials science.

References

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. arkema.com [arkema.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. polysciences.com [polysciences.com]

- 5. 2-(Dimethylamino)ethyl acrylate | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. アクリル酸2-(ジメチルアミノ)エチル contains <2,000 ppm MEHQ as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 2-(Dimethylamino)ethyl acrylate | 2439-35-2 [chemicalbook.com]

- 9. 2-(Dimethylamino)ethyl Acrylate | 2439-35-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]

- 11. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Solubility of 2-(Dimethylamino)ethyl Acrylate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl acrylate, commonly abbreviated as DMAEA, is a versatile unsaturated carboxylic acid ester featuring a tertiary amino group.[1] This bifunctional monomer, appearing as a colorless to light-yellow liquid with a characteristic pungent, amine-like odor, is a cornerstone in polymer chemistry.[1][2] Its primary industrial application lies in the synthesis of cationic polymers and copolymers, particularly for use as flocculants in water treatment, as retention aids in papermaking, and within formulations for coatings, adhesives, and personal care products.[3][4]

For scientists and researchers, understanding the solubility of DMAEA in various organic solvents is of paramount importance. Solvent selection directly influences reaction kinetics, process efficiency, purification strategies, and the final properties of manufactured polymers. This guide provides a detailed examination of the physicochemical principles governing DMAEA's solubility, offers a robust experimental protocol for its determination, and discusses the practical considerations necessary for its safe and effective handling.

Section 1: Physicochemical Properties Governing Solubility

The solubility behavior of a compound is dictated by its molecular structure. DMAEA possesses distinct functional groups that define its interactions with different solvent classes: an ester group, a tertiary amine, and an acrylic (vinyl) double bond.

-

Polarity and Dipole Moment : The presence of electronegative oxygen and nitrogen atoms in the ester and amine functionalities creates significant bond dipoles. This makes DMAEA a polar molecule, predisposing it to favorable interactions with other polar solvents.

-

Hydrogen Bonding : While DMAEA lacks a hydrogen atom attached to a highly electronegative atom and thus cannot act as a hydrogen bond donor, the lone pairs of electrons on its oxygen and nitrogen atoms make it an effective hydrogen bond acceptor. This capability is crucial for its solubility in protic solvents like alcohols.

-

Basicity : The tertiary amine group imparts weak basicity to the molecule, with a calculated pKa in the range of 8.2 to 8.4.[3][5][6] This means DMAEA can engage in acid-base interactions with acidic solvents or impurities.

-

Hydrophobicity : The ethyl and methyl groups form a hydrocarbon backbone, contributing a degree of nonpolar character to the molecule. However, the influence of the polar functional groups is dominant, as indicated by its low octanol-water partition coefficient (Log K_ow of 0.68), which suggests a preference for hydrophilic or polar environments.[3][7]

A summary of DMAEA's key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [6][8] |

| Molecular Weight | 143.18 g/mol | [2][9] |

| Appearance | Colorless to light-yellow clear liquid | [5][7] |

| Density | 0.938 - 0.943 g/cm³ (at 20-25 °C) | [3][8][9] |

| Boiling Point | 172.8 °C (at 1013 hPa); 64 °C (at 16 hPa) | [3][7] |

| Melting Point | < -60 °C | [3][5] |

| pKa | 8.21 - 8.41 (Calculated) | [3][5][6] |

| log K_ow | 0.68 (at 25 °C) | [3][7] |

| Vapor Pressure | 1 hPa (at 19.1 °C) | [3] |

Section 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[10] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. DMAEA's solubility in organic solvents can be predicted by comparing its structural features to those of the solvent.

Caption: Workflow for the isothermal shake-flask solubility method.

Detailed Step-by-Step Protocol

-

Preparation and Safety :

-

Don all required PPE and perform all steps within a chemical fume hood.

-

Ensure the selected organic solvent is of high purity and anhydrous.

-

Prepare a series of calibration standards by accurately weighing small amounts of DMAEA and dissolving them in known volumes of the solvent.

-

-

Apparatus Setup :

-

For each measurement, use a clear glass vial with a chemically resistant, airtight cap (e.g., PTFE-lined).

-

Accurately add a known volume or mass of the organic solvent to the vial.

-

-

Procedure :

-

To the solvent, add DMAEA dropwise until a distinct, separate layer of excess DMAEA is observed at the bottom of the vial. This ensures that the solvent is saturated.

-

Securely cap the vial.

-

-

Equilibration :

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vial for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. [11]The system is at equilibrium when the concentration of DMAEA in the solvent phase no longer changes over time.

-

-

Phase Separation :

-

Remove the vial from the shaker and place it in a centrifuge.

-

Centrifuge the sample to ensure complete separation of the undissolved DMAEA from the saturated solvent phase.

-

Alternatively, allow the vial to stand undisturbed at the equilibrium temperature until the excess solute has fully settled.

-

-

Sampling and Quantification :

-

Using a clean, dry pipette or syringe, carefully withdraw a precise aliquot of the clear, saturated supernatant. Be extremely careful not to disturb the undissolved layer.

-

Transfer the aliquot into a volumetric flask and dilute it to a known volume with the same solvent. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a suitable analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile organic compounds like DMAEA.

-

Determine the concentration of DMAEA in the diluted sample by comparing its response to the previously prepared calibration curve.

-

-

Data Calculation :